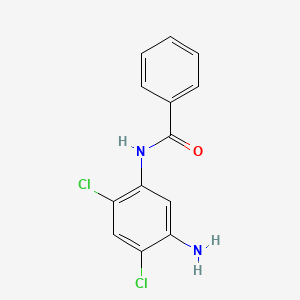

N-(5-amino-2,4-dichlorophenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-amino-2,4-dichlorophenyl)benzamide typically involves the reaction of 5-amino-2,4-dichloroaniline with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: N-(5-amino-2,4-dichlorophenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(5-amino-2,4-dichlorophenyl)benzamide has been studied for its potential therapeutic effects, particularly in the following areas:

- Antimicrobial Activity : This compound exhibits significant antimicrobial properties by inhibiting bacterial growth through interference with folic acid synthesis. It acts as a competitive inhibitor of enzymes like dihydropteroate synthase (DHPS) in bacteria .

- Anticancer Potential : Research has indicated that derivatives of this compound can induce apoptosis in cancer cells. Studies show that it can inhibit proteasome activity, leading to reduced viability in cancer cell lines such as MCF-7. The IC50 values for these compounds are significantly lower than those for conventional treatments like cisplatin .

Biological Research

The compound's ability to interact with proteins and enzymes makes it valuable for biological studies:

- Enzyme Inhibition Studies : Its sulfonamide group mimics natural substrates, allowing it to inhibit specific enzymes effectively. This characteristic is crucial for understanding enzyme kinetics and developing new inhibitors .

- Protein Interaction Studies : The compound can stabilize or destabilize protein structures, influencing their function. This aspect is vital for research into protein folding diseases and enzyme regulation.

Industrial Applications

In industrial settings, this compound serves as an intermediate in the synthesis of various organic compounds:

- Dyes and Pigments Production : Due to its unique chemical structure, it is used in the formulation of dyes and pigments that require specific functional groups for color stability and intensity.

- Agrochemicals : The compound is also utilized in the development of agrochemicals, where its biological activity against pests can enhance crop protection strategies.

Antimicrobial Efficacy

A study demonstrated the effectiveness of this compound against multiple bacterial strains. The minimum inhibitory concentration (MIC) values were established to support its application in treating bacterial infections effectively .

Anticancer Activity

In vitro studies revealed that analogs of this compound could inhibit proteasome activity in cancer cells. For instance, compounds with structural similarities showed selective cytotoxicity towards cancer cells while sparing normal cells .

Zinc Complexes Research

Research involving zinc complexes of related compounds indicated enhanced biological activity compared to their parent sulfonamides. One complex exhibited twice the protistocidal activity compared to standard drugs, showcasing the potential for developing more effective therapeutic agents .

Wirkmechanismus

The mechanism of action of N-(5-amino-2,4-dichlorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, which are the basis for its various applications in research and medicine .

Vergleich Mit ähnlichen Verbindungen

- N-(3,5-dichlorophenyl)benzamide

- N-(2,4-dichlorophenyl)benzamide

- N-(4-chlorophenyl)benzamide

Comparison: N-(5-amino-2,4-dichlorophenyl)benzamide is unique due to the presence of both amino and dichloro groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to other similar compounds. The amino group enhances its ability to participate in hydrogen bonding and nucleophilic reactions, while the dichloro groups increase its stability and resistance to degradation .

Biologische Aktivität

N-(5-amino-2,4-dichlorophenyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

This compound is characterized by the presence of amino and dichloro groups, which enhance its reactivity and stability. It serves as a versatile building block in organic synthesis, allowing for the development of various derivatives that may exhibit enhanced biological activities. The compound can undergo several chemical transformations, including oxidation, reduction, and substitution reactions, making it a valuable reagent in both research and industrial applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. This interaction can modulate cellular processes by affecting enzyme activity and protein functions. The compound's amino group facilitates hydrogen bonding, while the dichloro substituents contribute to its overall stability and resistance to degradation .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been evaluated for its efficacy against various cancer cell lines through in vitro assays. The compound demonstrated significant cytotoxic effects, with IC50 values indicating potent inhibition of tumor cell proliferation. Notably, it has shown promise in inducing apoptosis in cancer cells, a critical mechanism for effective anticancer agents .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HepG2 | 1.30 | Induction of apoptosis |

| MDA-MB-231 | 0.4 | Topoisomerase II inhibition |

| HT-29 | 0.5 | Apoptosis induction |

Antimicrobial Activity

In addition to its anticancer properties, this compound has exhibited moderate antibacterial and antifungal activities. Studies involving various derivatives have shown that modifications to the compound can enhance its antimicrobial efficacy. The presence of electron-donating groups has been linked to improved amine basicity, thus increasing antimicrobial potency .

Comparative Analysis

When compared to similar compounds such as N-(3,5-dichlorophenyl)benzamide and N-(2,4-dichlorophenyl)benzamide, this compound stands out due to its unique functional groups that confer distinct chemical properties. The amino group enhances hydrogen bonding capabilities while the dichloro groups contribute to increased stability.

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Amino & dichloro groups | Anticancer & antimicrobial |

| N-(3,5-dichlorophenyl)benzamide | Dichloro group only | Moderate anticancer activity |

| N-(2,4-dichlorophenyl)benzamide | Dichloro group only | Limited biological activity |

Case Studies

- Cytotoxicity in HepG2 Cells : A study demonstrated that this compound effectively inhibited HepG2 cell proliferation with an IC50 value of 1.30 µM. Mechanistic investigations revealed that this inhibition was associated with apoptosis induction and cell cycle arrest at the G2/M phase .

- Antimicrobial Efficacy : In a series of tests against bacterial strains, derivatives of this compound displayed varying degrees of antibacterial activity. Modifications led to compounds that were significantly more effective than traditional antibiotics in some cases .

Eigenschaften

IUPAC Name |

N-(5-amino-2,4-dichlorophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-9-6-10(15)12(7-11(9)16)17-13(18)8-4-2-1-3-5-8/h1-7H,16H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJJKIINOJNNOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C(=C2)N)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.